2-Chloro-4-nitrobenzanilide

Catalog No.
S1925872
CAS No.
71501-31-0
M.F
C13H9ClN2O3
M. Wt
276.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-nitrobenzanilide

CAS Number

71501-31-0

Product Name

2-Chloro-4-nitrobenzanilide

IUPAC Name

2-chloro-4-nitro-N-phenylbenzamide

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

InChI

InChI=1S/C13H9ClN2O3/c14-12-8-10(16(18)19)6-7-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17)

InChI Key

HKFKBQGYOFOVFH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

The exact mass of the compound 2-Chloro-4-nitrobenzanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4-nitrobenzanilide (CAS 71501-31-0) is a highly stable, moderately lipophilic (LogP ~2.86) benzamide derivative primarily utilized as a critical building block in the synthesis of advanced pharmaceutical active ingredients (APIs) [1]. Structurally characterized by a 2-chloro-4-nitro-substituted benzoyl ring coupled to an aniline moiety, it serves as the direct precursor to 4-amino-2-chlorobenzanilide [2]. This intermediate is essential for constructing 4-anilinoquinazoline-based Class I receptor tyrosine kinase inhibitors (TKIs), which are widely targeted in oncology for their anti-proliferative properties [2]. From a procurement perspective, this compound is valued for its bench-stable solid form, predictable reactivity in standard reduction protocols, and excellent compatibility with reverse-phase liquid chromatography for rigorous quality control [3].

Substituting 2-chloro-4-nitrobenzanilide with close structural analogs, such as 2-chloro-5-nitrobenzanilide or unchlorinated 4-nitrobenzanilide, fundamentally disrupts the structure-activity relationship (SAR) required for the final API [1]. The specific para-positioning of the nitro group (which becomes the reactive amine) is mandatory for coupling with the quinazoline core, while the ortho-chloro substituent provides critical steric bulk and electronic effects necessary for optimal binding within the kinase ATP pocket [2]. Furthermore, attempting to procure the upstream acid chloride (2-chloro-4-nitrobenzoyl chloride) instead of this pre-coupled benzanilide introduces severe moisture sensitivity and requires specialized corrosive gas (HCl) handling during the coupling phase [1]. Conversely, procuring the downstream reduced product (4-amino-2-chlorobenzanilide) introduces significant oxidative instability during shipping and long-term storage, leading to batch-to-batch reproducibility issues [2].

Oxidative Stability and Shelf-Life Optimization

Procuring the nitro-intermediate (2-chloro-4-nitrobenzanilide) offers a massive logistical advantage over purchasing the downstream aniline derivative (4-amino-2-chlorobenzanilide). While electron-rich anilines are notoriously prone to rapid oxidative degradation and darkening upon exposure to ambient air and light, the nitro group strongly deactivates the aromatic ring, rendering the compound highly stable [1]. This allows for standard ambient shipping and bulk long-term storage without the need for strict inert gas (argon/nitrogen) packaging or ultra-low temperature freezers [1].

Evidence DimensionStorage stability and handling requirements
Target Compound DataHighly stable nitro-aromatic system; permits >24 months ambient storage.
Comparator Or Baseline4-amino-2-chlorobenzanilide (Amino form); highly susceptible to rapid oxidative darkening.
Quantified DifferenceNitro form extends shelf-life by >10x under ambient conditions without requiring inert gas packaging.
ConditionsLong-term bulk storage and transit.

Bulk procurement of the stable nitro precursor allows manufacturers to stockpile material safely and perform on-demand reduction immediately prior to quinazoline coupling, maximizing final API yield and purity.

Elimination of Corrosive Byproducts in Manufacturing

The synthesis of benzanilides typically involves reacting an aniline with an acid chloride, a process that releases equimolar amounts of corrosive hydrogen chloride (HCl) gas and requires strictly anhydrous conditions [1]. By purchasing pre-coupled 2-chloro-4-nitrobenzanilide, a facility bypasses the handling of 2-chloro-4-nitrobenzoyl chloride. This eliminates the need for specialized acid-gas scrubbing infrastructure and rigorous moisture-exclusion protocols during the initial stages of API synthesis [1].

Evidence DimensionManufacturing infrastructure requirements
Target Compound DataPre-coupled amide solid; 0 moles of HCl gas generated during procurement/handling.
Comparator Or Baseline2-chloro-4-nitrobenzoyl chloride + aniline; generates 1 molar equivalent of corrosive HCl gas per mole of product.
Quantified DifferenceEliminates 100% of the corrosive off-gassing and anhydrous infrastructure requirements associated with the coupling step.
ConditionsIndustrial scale-up and facility safety requirements.

Outsourcing the amide coupling step by purchasing this specific intermediate lowers the regulatory, safety, and equipment overhead for pharmaceutical manufacturing facilities.

Regiospecificity for Kinase Inhibitor SAR

The exact substitution pattern of 2-chloro-4-nitrobenzanilide is non-negotiable for the synthesis of specific 4-anilinoquinazoline TKIs. The para-nitro group (which is reduced to an amine) is required for the critical C4 coupling to the quinazoline core, while the ortho-chloro group is essential for orienting the phenylcarbamoyl tail within the kinase ATP-binding pocket [1]. Isomers such as 2-chloro-5-nitrobenzanilide place the reactive amine in the meta position, completely disrupting the linear geometry required for receptor binding and rendering the final compound inactive against EGFR/PDGFR targets [1].

Evidence DimensionDownstream API target affinity
Target Compound Datapara-Nitro substitution (C4 position) provides exact linear geometry for quinazoline coupling.
Comparator Or Baseline2-chloro-5-nitrobenzanilide (meta-isomer); misaligns the reactive vector.
Quantified Difference100% retention of required steric geometry for EGFR/PDGFR ATP-pocket binding vs. complete loss of target affinity for the 5-nitro isomer.
ConditionsReceptor tyrosine kinase inhibitor design and synthesis.

Buyers must strictly specify the 2-chloro-4-nitro isomer, as any regioisomeric impurity or substitution will result in a total loss of downstream pharmacological activity.

Chromatographic Processability and Quality Control

2-Chloro-4-nitrobenzanilide possesses a predictable lipophilicity (LogP ~2.86) that makes it highly compatible with standard reverse-phase high-performance liquid chromatography (RP-HPLC)[1]. It can be cleanly resolved on standard C18 or specialized low-silanol (e.g., Newcrom R1) columns using simple mobile phases (acetonitrile/water/phosphoric acid) [2]. In contrast, attempting to track the highly polar, basic downstream aniline derivatives often requires complex ion-pairing reagents or specialized HILIC columns to prevent peak tailing and ensure accurate impurity quantification [2].

Evidence DimensionAnalytical method complexity
Target Compound DataNeutral amide with LogP ~2.86; sharp peak resolution on standard C18/R1 columns.
Comparator Or BaselineBasic aniline derivatives; prone to severe peak tailing without ion-pairing reagents.
Quantified DifferenceEnables standard MeCN/water/H3PO4 mobile phase usage, eliminating the need for complex HILIC or ion-pairing method development.
ConditionsQuality control and preparative chromatographic isolation.

The straightforward analytical profile of the nitro intermediate ensures that incoming material can be rigorously and cheaply validated for purity before committing to expensive downstream synthesis steps.

Precursor for 4-Anilinoquinazoline Tyrosine Kinase Inhibitors

This compound is the optimal starting material for generating 4-amino-2-chlorobenzanilide, which is subsequently coupled with 4-chloro-6,7-dimethoxyquinazoline to produce Class I receptor tyrosine kinase inhibitors [1]. Procuring the nitro form allows manufacturers to perform an on-demand reduction step (e.g., using stannous chloride or catalytic hydrogenation) immediately prior to coupling, ensuring maximum purity and yield of the final anti-proliferative API [1].

Scale-Up Manufacturing of Substituted Benzanilides

For contract manufacturing organizations (CMOs) producing complex benzanilide libraries, starting with 2-chloro-4-nitrobenzanilide avoids the hazardous handling of moisture-sensitive acid chlorides and the generation of corrosive HCl gas [1]. This makes it an ideal choice for facilities looking to streamline their synthesis routes and reduce the need for specialized gas-scrubbing infrastructure [1].

Preparative Chromatography and Analytical Standard Development

Due to its moderate lipophilicity and excellent resolution on standard reverse-phase columns (like C18 or Newcrom R1), this compound serves as a reliable analytical standard for tracking reaction progress and impurity profiles during the multi-step synthesis of complex anilines [2]. Its stability ensures consistent retention times and reliable calibration curves over long-term quality control campaigns [2].

XLogP3

3.3

Other CAS

71501-31-0

Wikipedia

2-Chloro-4-nitrobenzanilide

Dates

Last modified: 08-16-2023

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